molecular formula C13H11ClF3N3O3S B2378524 2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide CAS No. 2415555-37-0

2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide

Cat. No. B2378524
CAS RN: 2415555-37-0
M. Wt: 381.75
InChI Key: CYFKNMBYPBJUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, which make it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide involves the inhibition of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can have various effects on cellular processes, depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide are dependent on the specific enzyme targeted. Inhibition of carbonic anhydrase can affect the pH balance of cells, while inhibition of matrix metalloproteinases can affect tissue remodeling and repair. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide in lab experiments is its selectivity for certain enzymes, allowing for precise investigation of their role in biological processes. Additionally, this compound has been shown to have low toxicity and good solubility, making it a practical tool for in vitro and in vivo studies. However, one limitation is the potential for off-target effects, as this compound may also inhibit other enzymes with similar active sites.

Future Directions

There are several potential future directions for research involving 2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide. One direction is the investigation of its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, further studies can be conducted to elucidate the specific mechanisms of action of this compound, as well as its effects on cellular signaling pathways. Finally, the development of new synthesis methods and derivatives of this compound may lead to improved selectivity and efficacy in future research.

Synthesis Methods

The synthesis of 2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide involves the reaction of 2-aminoethyl chloride hydrochloride with 6-oxo-3-(trifluoromethyl)pyridazine-1-carboxylic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with benzenesulfonyl chloride to obtain the final product. This method has been optimized to produce high yields of pure compound.

Scientific Research Applications

2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide has been used in various scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and cellular signaling pathways. This compound has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for investigating their role in biological processes. Additionally, it has been used to study the interactions between proteins and their ligands, as well as the effects of various signaling pathways on cellular function.

properties

IUPAC Name

2-chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O3S/c14-9-3-1-2-4-10(9)24(22,23)18-7-8-20-12(21)6-5-11(19-20)13(15,16)17/h1-6,18H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFKNMBYPBJUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide

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